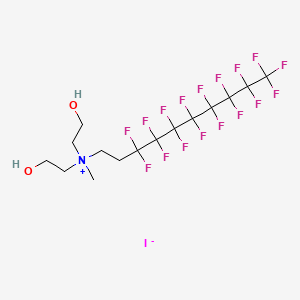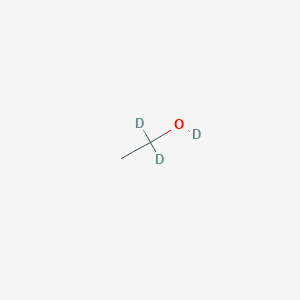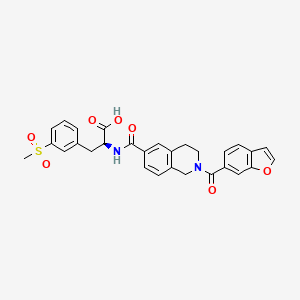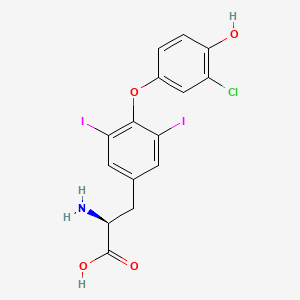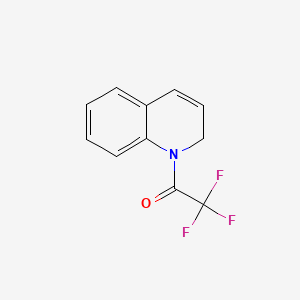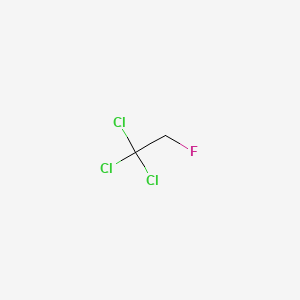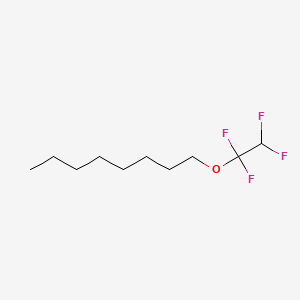
Ether, octyl 1,1,2,2-tetrafluoroethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ether, octyl 1,1,2,2-tetrafluoroethyl, also known as 1,1,2,2-tetrafluoroethyl octyl ether, is a fluorinated ether compound. It is characterized by the presence of both fluorine and ether functional groups, which impart unique chemical and physical properties. This compound is of interest in various scientific and industrial applications due to its stability, low reactivity, and ability to act as a solvent or additive in specialized formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ether, octyl 1,1,2,2-tetrafluoroethyl typically involves the reaction of 1,1,2,2-tetrafluoroethanol with octanol in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the ether linkage. The reaction conditions generally include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction completion.
Purification: Distillation or recrystallization to obtain high-purity product.
Quality Control: Analytical techniques such as gas chromatography to ensure product consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ether, octyl 1,1,2,2-tetrafluoroethyl undergoes various chemical reactions, including:
Oxidation: Resistant to oxidation due to the presence of fluorine atoms.
Reduction: Generally inert to reduction under standard conditions.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers like potassium permanganate or chromic acid, though the compound is relatively resistant.
Reducing Agents: Lithium aluminum hydride or sodium borohydride, though typically inert.
Substitution Reagents: Alkyl halides or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Minimal products due to resistance.
Reduction: Minimal products due to inertness.
Substitution: Formation of new ether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ether, octyl 1,1,2,2-tetrafluoroethyl has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and low reactivity.
Biology: Employed in the formulation of biological assays where non-reactive solvents are required.
Medicine: Investigated for use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants where fluorinated compounds are advantageous.
Mecanismo De Acción
The mechanism of action of ether, octyl 1,1,2,2-tetrafluoroethyl involves its interaction with molecular targets through its ether and fluorine functional groups. The fluorine atoms provide stability and resistance to metabolic degradation, while the ether linkage allows for solubility and miscibility with various compounds. The compound can interact with lipid membranes, enhancing permeability and facilitating the transport of other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl ethyl ether
- 1,1,2,2-Tetrafluoroethyl methyl ether
- 1,1,2,2-Tetrafluoroethyl propyl ether
Uniqueness
Ether, octyl 1,1,2,2-tetrafluoroethyl is unique due to its longer alkyl chain (octyl group), which imparts different solubility and physical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring specific solvent characteristics and stability.
Propiedades
Número CAS |
30719-68-7 |
|---|---|
Fórmula molecular |
C10H18F4O |
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
1-(1,1,2,2-tetrafluoroethoxy)octane |
InChI |
InChI=1S/C10H18F4O/c1-2-3-4-5-6-7-8-15-10(13,14)9(11)12/h9H,2-8H2,1H3 |
Clave InChI |
TWTXQRINZHHWMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


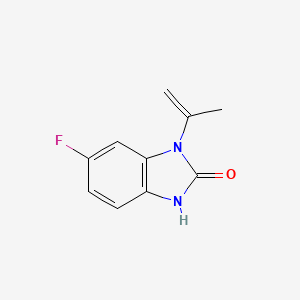
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)
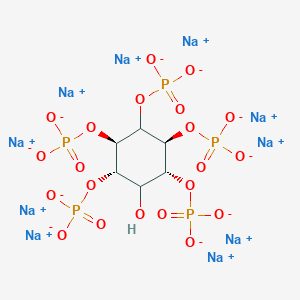
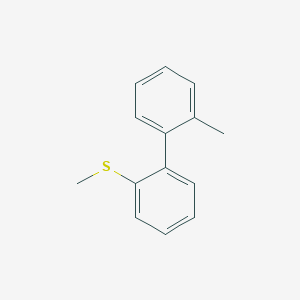
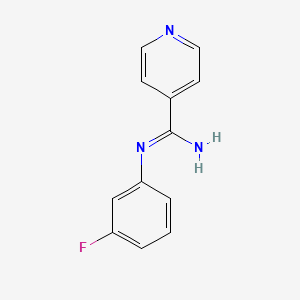
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
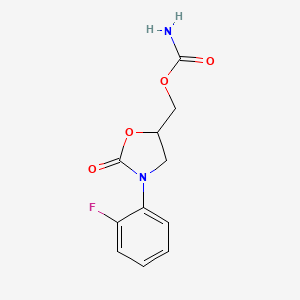
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
